

# Pharmacokinetic Parameters of Nedocromil Sodium

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## Compound Focus: Nedocromil

CAS No.: 69049-73-6

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| Parameter                | Intravenous Administration  | Single Dose Inhalation (Healthy Adults) | Multiple Dose Inhalation (Healthy Adults)    | Multiple Dose Inhalation (Asthmatic Patients) |
|--------------------------|---|---|--|---|
| Absolute Bioavailability | 100% (reference)  | Approx. 8% [1]                          | Approx. 17% [1]                              | Not specified                                 |
| Protein Binding          | ~89% (across a concentration range of 0.5 to 50 µg/mL) [2] [1]    |   |  |   |
| Elimination Half-life    | Very rapid ( $\beta = 0.013 \pm 0.002 \text{ min}^{-1}$ ) [3] [4] | ~3.3 hours [1]                          | Similar to single dose (no accumulation) [1] | ~1.5 hours [1]                                |
| Route of Elimination     | Excreted unchanged in urine (~70%) and feces (~30%) [2] [1]       |   |  |   |
| Urinary Excretion        | ~81% of dose [3] [4]  | ~3.4% of administered                   | ~5% of administered dose (representing       | ~5% of administered dose [1]                  |

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|-----------|----------------------------|---|---|---|
|           |                            | dose (within 12 hours) [1]              | 12% of total drug absorbed) [1]           |   |

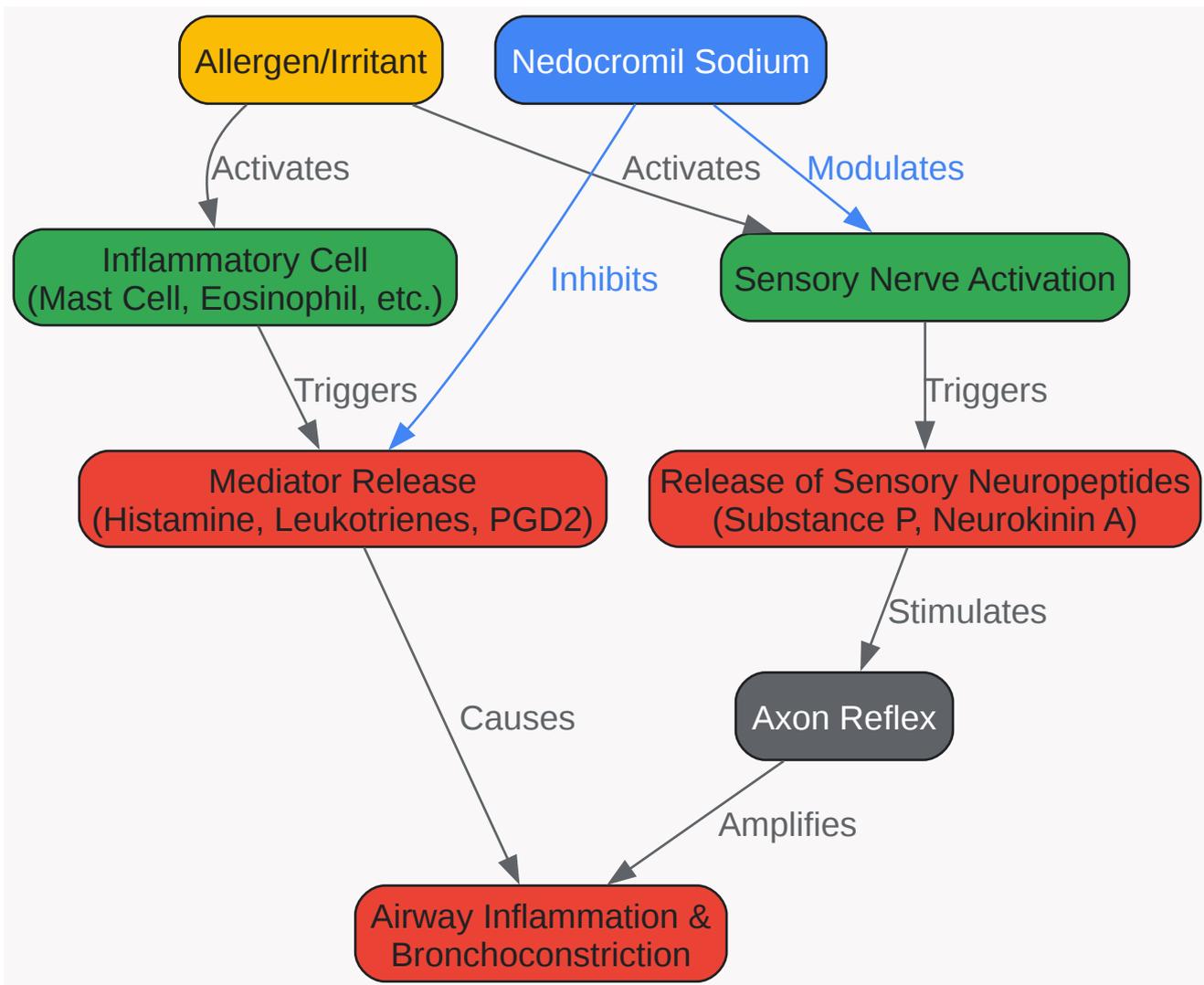
## Key Experimental Methodologies

The pharmacokinetic data for **nedocromil** sodium were established through several clinical study designs.

- **Intravenous (IV) Study:** A single IV dose of 0.2 µg/kg was administered over 30 minutes to six healthy volunteers. Plasma concentrations and urinary excretion were monitored to determine fundamental parameters like clearance, elimination rate, and volume of distribution without the variable of absorption [3] [4].
- **Oral Absorption Study:** A high single oral dose of 1 mg/kg was given to volunteers, demonstrating very low bioavailability (2-3%), confirming that swallowed drug from inhalation contributes negligibly to systemic levels [3] [4].
- **Single-Dose Inhalation Study:** Both healthy volunteers and asthmatic patients received a single 4 mg dose (typically delivered as two inhalations of 1.75 mg each). This study characterized the absorption rate and extent from the lungs [3] [4] [1].
- **Multiple-Dose Inhalation Study:** Volunteers and patients were dosed with 3.5 mg (two inhalations) four times daily for periods ranging from one week to twelve months. These studies confirmed the lack of drug accumulation with regular use [3] [1].

## Mechanism of Action and Signaling Pathways

**Nedocromil's** primary mechanism involves inhibiting the activation and mediator release from various inflammatory cells like mast cells, eosinophils, and neutrophils. It also modulates neuronal signaling in the airways.



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*Nedocromil's multi-target inhibition of inflammatory and neuronal pathways.*

## Clinical and Research Implications

The unique pharmacokinetic profile of **nedocromil** sodium has several direct implications for its clinical use and research.

- **Low Systemic Exposure:** The minimal systemic absorption ( $\leq 6\%$  of the inhaled dose) and high protein binding result in a favorable safety profile with a low risk of systemic side effects [3] [1].
- **Rapid Onset of Action at Mucosa:** Despite low plasma levels, the drug is delivered directly to the site of action in the airways. The rapid inhibition of mast cells and sensory nerves explains its

prophylactic effect against challenges like exercise and cold air [5] [1].

- **Minimal Accumulation:** The relatively short half-life and lack of accumulation support its safe use in chronic management and explain the requirement for multiple daily dosing (typically four times daily) to maintain its local protective effect [3] [1].

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